molecular formula C22H22F3N2O4PS B3041259 O,O-Diethyl O-(6-methyl-2-phenyl-5-(3-(trifluoromethyl)phenoxy)-4-pyrimidinyl) thiophosphate CAS No. 263868-86-6

O,O-Diethyl O-(6-methyl-2-phenyl-5-(3-(trifluoromethyl)phenoxy)-4-pyrimidinyl) thiophosphate

Cat. No.: B3041259
CAS No.: 263868-86-6
M. Wt: 498.5 g/mol
InChI Key: UIFRWMQWIBXWHT-UHFFFAOYSA-N
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Description

O,O-Diethyl O-(6-methyl-2-phenyl-5-(3-(trifluoromethyl)phenoxy)-4-pyrimidinyl) thiophosphate is a synthetic organophosphate compound characterized by a pyrimidinyl core substituted with methyl, phenyl, and 3-(trifluoromethyl)phenoxy groups. Its phosphorothioate structure (P=S bond) distinguishes it from phosphate esters (P=O), conferring distinct biological and chemical properties.

Properties

IUPAC Name

diethoxy-[6-methyl-2-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrimidin-4-yl]oxy-sulfanylidene-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N2O4PS/c1-4-28-32(33,29-5-2)31-21-19(30-18-13-9-12-17(14-18)22(23,24)25)15(3)26-20(27-21)16-10-7-6-8-11-16/h6-14H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIFRWMQWIBXWHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OC1=NC(=NC(=C1OC2=CC=CC(=C2)C(F)(F)F)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N2O4PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

O,O-Diethyl O-(6-methyl-2-phenyl-5-(3-(trifluoromethyl)phenoxy)-4-pyrimidinyl) thiophosphate is a complex organophosphorus compound that exhibits significant biological activity. This compound is part of a larger class of organophosphates known for their diverse applications in agriculture, pharmaceuticals, and biochemistry. Understanding its biological activity is crucial for evaluating its potential therapeutic uses and environmental impact.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈F₃N₂O₄PS
  • Molecular Weight : 408.38 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

Structural Features

FeatureDescription
Functional Groups Phosphate, thiol, aromatic rings
Substituents Trifluoromethyl, methyl, phenyl
Pyrimidine Ring Contributes to the compound's biological activity

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar organophosphorus compounds. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and differentiation.

  • Mechanism of Action :
    • Induces G1 phase cell cycle arrest.
    • Promotes apoptosis in specific cancer cell lines, such as acute promyelocytic leukemia (APL) models.
    • Enhances differentiation when combined with agents like All-Trans Retinoic Acid.

Neurotoxicity and Enzyme Inhibition

Organophosphates are also known for their neurotoxic effects due to their ability to inhibit acetylcholinesterase (AChE), leading to an accumulation of acetylcholine at synapses.

Biological EndpointEffect
AChE Inhibition High potency observed
Neurotoxicity Dose-dependent effects
Cytotoxicity in Non-Cancer Cells Observed at high concentrations

Environmental Impact

Due to their chemical stability and biological activity, organophosphates can pose risks to non-target organisms in agricultural settings.

Study 1: Anticancer Efficacy

In a study published in Cancer Research, researchers synthesized various organophosphonates and assessed their cytotoxic effects on human leukemic cell lines. The results indicated that certain derivatives exhibited significant anticancer properties, with IC50 values lower than those of established chemotherapeutics .

Study 2: Neurotoxicity Assessment

A comprehensive toxicity evaluation was conducted on this compound using both in vitro and in vivo models. The findings revealed dose-dependent neurotoxic effects characterized by behavioral changes and biochemical markers indicative of AChE inhibition .

Comparison with Similar Compounds

Key Observations :

  • Pyrimidine vs. Coumarin Backbone: The target compound and Diazinon share a pyrimidinyl core, whereas Coumaphos utilizes a coumarin ring.
  • Substituent Effects: The 3-(trifluoromethyl)phenoxy group in the target compound increases lipophilicity, which may enhance environmental persistence and membrane penetration relative to Coumaphos’ chlorinated coumarin .

Toxicity and Environmental Impact

  • Diazinon: Moderate mammalian toxicity (LD₅₀ ~ 300 mg/kg in rats) with environmental concerns due to runoff persistence .
  • Coumaphos : High toxicity to bees and aquatic life; regulated under EPA guidelines due to bioaccumulation risks .
  • Target Compound: The trifluoromethyl group may reduce hydrolysis rates, increasing environmental persistence. Toxicity profiles remain uncharacterized but are expected to align with organophosphate neurotoxicity mechanisms.

Metabolic Pathways

Organophosphates generally undergo oxidative desulfuration (P=S → P=O) to active oxon metabolites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O,O-Diethyl O-(6-methyl-2-phenyl-5-(3-(trifluoromethyl)phenoxy)-4-pyrimidinyl) thiophosphate
Reactant of Route 2
Reactant of Route 2
O,O-Diethyl O-(6-methyl-2-phenyl-5-(3-(trifluoromethyl)phenoxy)-4-pyrimidinyl) thiophosphate

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